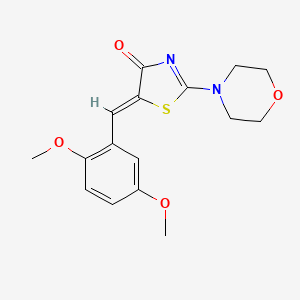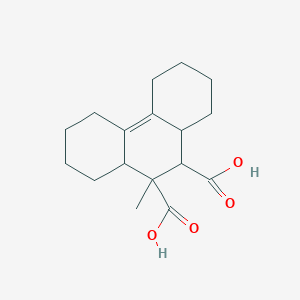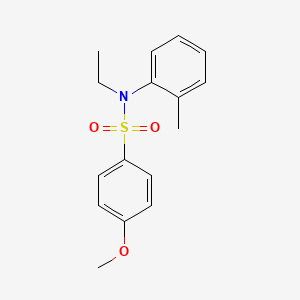![molecular formula C19H24N4O3 B5594977 3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5594977.png)
3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.18484064 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhanced Drug Delivery
One area of research has investigated the use of morpholinyl derivatives for improving drug delivery mechanisms. For instance, Rautio et al. (2000) synthesized novel morpholinyl esters as potential prodrugs for enhancing topical drug delivery. These compounds demonstrated improved skin permeation, indicating their potential as carriers for transdermal drug delivery systems (Rautio et al., 2000).
Anticancer and Anti-inflammatory Agents
Another significant application is in the development of anticancer and anti-inflammatory agents. Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating morpholinyl groups, which exhibited promising COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating inflammation and pain-related disorders (Abu-Hashem et al., 2020).
Imaging Agents for Parkinson’s Disease
Furthermore, Wang et al. (2017) explored the synthesis of a compound labeled with carbon-11 as a potential positron emission tomography (PET) imaging agent for the LRRK2 enzyme in Parkinson's disease. This research signifies the compound's utility in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Anticonvulsant Activity
Compounds featuring the morpholinyl moiety have also been studied for their anticonvulsant properties. Kamiński et al. (2015) synthesized hybrid molecules combining features of known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models, indicating potential as new antiepileptic drugs (Kamiński et al., 2015).
Insecticidal Applications
Additionally, derivatives of the compound have been investigated for their insecticidal properties. Bakhite et al. (2014) synthesized pyridine derivatives, showing significant insecticidal activity against aphids, which could lead to the development of new agricultural pesticides (Bakhite et al., 2014).
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-17-4-2-3-15(11-17)5-6-19(24)20-13-16-12-18(22-14-21-16)23-7-9-26-10-8-23/h2-4,11-12,14H,5-10,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOJKKTVYBRKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NCC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)
![2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)


![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5594914.png)

![6-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5594940.png)

![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5594955.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5594976.png)
![4-{2-[4-(2-furylmethyl)-1-piperazinyl]-2-oxoethyl}-5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5594985.png)
![2-(4-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5594995.png)
